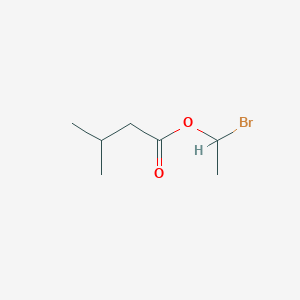

1-Bromoethyl 3-methylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

64544-04-3 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

1-bromoethyl 3-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3 |

InChI Key |

WSVPNWQRWUOJPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OC(C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromoethyl 3 Methylbutanoate

Esterification Routes Utilizing Brominated Alcohols or Precursors

Esterification reactions are a fundamental method for synthesizing esters. In the context of 1-bromoethyl 3-methylbutanoate, this can be accomplished by reacting a derivative of 3-methylbutanoic acid with a brominated ethanol (B145695) equivalent or by exchanging the alkoxy group of an existing ester.

Direct Esterification with 3-Methylbutanoic Acid Derivatives

The direct esterification route involves the reaction of 3-methylbutanoic acid or its more reactive derivatives, such as isovaleryl bromide, with a brominated alcohol. A common approach is the Fischer esterification, where the carboxylic acid and alcohol react in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. olabs.edu.inchemistrystudent.com The use of reflux is crucial to provide the necessary activation energy and to prevent the loss of volatile reactants. chemistrystudent.com

To drive the equilibrium towards the product, a large excess of one reactant, often the alcohol, can be used, or water can be removed as it is formed. olabs.edu.inmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. olabs.edu.in

A related method involves using a more reactive derivative of the carboxylic acid, such as an acyl halide. For instance, isovaleryl bromide can react with acetaldehyde (B116499) to produce this compound. chemsrc.com

Table 1: Examples of Direct Esterification Conditions

| Carboxylic Acid Derivative | Alcohol/Reagent | Catalyst | Conditions | Product |

| 3-Methylbutanoic Acid | 2-Bromoethanol | Conc. H₂SO₄ | Reflux | This compound |

| Isovaleryl Bromide | Acetaldehyde | - | - | This compound |

Note: This table represents generalized conditions. Specific reaction parameters may vary based on the literature.

Transesterification Approaches Involving Haloalkyl Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This method can be applied to synthesize this compound by reacting a simple ester of 3-methylbutanoic acid, such as methyl 3-methylbutanoate, with 2-bromoethanol.

The reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). masterorganicchemistry.com Under basic conditions, the mechanism proceeds via nucleophilic addition of the alkoxide to the ester's carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. masterorganicchemistry.com To favor the desired product, the conjugate acid of the incoming alkoxide is often used as the solvent in a large excess. masterorganicchemistry.com

Enzymatic transesterification, often utilizing lipases, presents a milder and more selective alternative. core.ac.uknih.gov Lipases like Candida antarctica lipase (B570770) B (Novozym 435) can catalyze the transesterification, though selectivity can be a challenge. core.ac.uk Pseudomonas fluorescens lipase has also been used effectively in the transesterification of similar substrates. nih.gov

Bromination Strategies Applied to Precursor Esters

An alternative synthetic strategy involves the formation of the 3-methylbutanoate ester first, followed by the selective bromination at the desired position. This approach requires careful control to ensure bromination occurs at the α-position of the ethyl group rather than on the isovaleryl moiety.

Selective α-Bromination of Ethyl 3-Methylbutanoate (or Analogues)

The selective introduction of a bromine atom at the α-position of the ester's ethyl group is a key challenge. This is typically achieved through reactions that proceed via an enol or enolate intermediate.

The α-hydrogen atoms of esters are weakly acidic and can be removed by a strong base to form an enolate. sci-hub.selibretexts.org This enolate is nucleophilic and can react with an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-bromo ester. libretexts.orgchemistrysteps.com However, base-promoted halogenation can be difficult to control, often leading to polyhalogenated products because the electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.orgchemistrysteps.com

Acid-catalyzed halogenation offers a more controlled alternative. chemistrysteps.comvaia.commasterorganicchemistry.com In the presence of an acid catalyst, the ester tautomerizes to its enol form. chemistrysteps.commasterorganicchemistry.com The enol, while less nucleophilic than the enolate, is reactive enough to attack bromine, leading to the α-halogenated product. chemistrysteps.commasterorganicchemistry.com This method is generally preferred for monohalogenation. libretexts.org The Hell-Volhard-Zelinskii reaction conditions, which involve a catalytic amount of PBr₃ with bromine, can also be adapted for the α-bromination of esters.

Table 2: Reagents for α-Bromination of Esters

| Reagent | Catalyst/Conditions | Intermediate | Product |

| Bromine (Br₂) | Strong Base (e.g., LDA) | Enolate | α-Bromo Ester |

| Bromine (Br₂) | Acid Catalyst (e.g., HBr, Acetic Acid) | Enol | α-Bromo Ester |

| N-Bromosuccinimide (NBS) | Radical Initiator or Acid | Enol/Radical | α-Bromo Ester |

Note: LDA refers to Lithium diisopropylamide.

When the target molecule contains a chiral center, as is the case with this compound, stereoselective synthesis becomes a critical consideration. The formation of the enol or enolate intermediate typically results in a racemic mixture if the α-carbon is the stereocenter, as the planar intermediate can be attacked from either face. masterorganicchemistry.com

Achieving stereoselectivity in bromination often requires the use of chiral auxiliaries or catalysts. While specific examples for this compound are not extensively detailed in the provided context, general principles of stereoselective halogenation can be applied. For instance, the use of bulky bases or chiral phase-transfer catalysts can influence the direction of electrophilic attack on the enolate. researchgate.net

Alternative methods for stereoselective bromination involve using specific reagent systems, such as a bromide/bromate couple in an aqueous acidic medium, which has been shown to be effective for the stereoselective bromination of alkenes and could potentially be adapted for esters. rsc.org Enzymatic approaches, while more commonly applied to resolution, can also offer stereoselectivity in the formation of halogenated compounds.

Remote Bromination Methods and Subsequent Functionalization

The direct functionalization of unactivated C(sp³)–H bonds represents a significant frontier in organic synthesis, offering a streamlined approach to complex molecules by avoiding pre-functionalization steps. chinesechemsoc.org Remote bromination, a key strategy in this field, allows for the selective introduction of a bromine atom at a position distant from existing functional groups.

Recent advancements have utilized visible light and N-bromoamide reagents to achieve site-selective bromination of aliphatic C–H bonds. acs.org These reactions, often mediated by radical processes, can exhibit remarkable selectivity that is influenced by the steric and electronic properties of the reagent. acs.orgresearchgate.net For instance, the use of bulky N-bromoamides under photochemical conditions has been shown to favor halogenation at secondary C-H sites over tertiary ones, a selectivity that runs counter to typical free-radical reactivity. acs.org

In the context of this compound, which is an α-bromoester, remote bromination would apply to the functionalization of the isovalerate portion of the molecule. A hypothetical application could involve a substrate like ethyl 3-methylbutanoate. A radical-mediated process could selectively target the tertiary C-H bond at the 3-position or one of the secondary C-H bonds, depending on the catalytic system employed. For example, sulfonate-directed C(sp³)–H halogenation can achieve site-selective functionalization, demonstrating the power of directing groups in controlling reactivity. chinesechemsoc.org Once a remote bromo-substituted intermediate is formed, it can undergo further transformations, such as cross-coupling or substitution reactions, to introduce additional complexity to the molecule.

Chemoenzymatic and Asymmetric Synthetic Pathways

The synthesis of single-enantiomer chiral compounds is of paramount importance, and chemoenzymatic and asymmetric catalytic methods are powerful tools for achieving this goal. jocpr.com For this compound, the chirality resides in the 1-bromoethyl moiety, making its stereoselective synthesis a key challenge.

Enzymatic Resolution of Racemic Bromoethyl Alcohols

A primary chemoenzymatic route to enantiomerically pure this compound involves the kinetic resolution of a racemic precursor, typically racemic 1-bromoethanol (B8688067). Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. jocpr.comscielo.br

Lipases such as those from Candida antarctica (CALB), Pseudomonas cepacia, and Candida rugosa are widely used for these transformations. dss.go.thmdpi.comnih.gov The process typically involves the transesterification of the racemic alcohol with an acyl donor, like vinyl acetate (B1210297), in an organic solvent. scielo.brdss.go.th The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), producing an enantiomerically enriched acetate and leaving the unreacted (S)-enantiomer of the alcohol. scielo.br The separated enantiopure 1-bromoethanol can then be esterified with 3-methylbutanoic acid or its derivative to yield the desired enantiomer of this compound.

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. mdpi.com This is often achieved by including a metal catalyst, such as a ruthenium or niobium complex, that facilitates the continuous racemization of the unreacted alcohol, allowing for a theoretical yield of up to 100% of the desired acylated product. scielo.brmdpi.com

Table 1: Lipase Performance in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Substrate | Acyl Donor | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic 2-pentanol | Vinyl Acetate | >99% for (S)-alcohol | dss.go.th |

| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Vinyl Acetate | Good selectivity | nih.gov |

| Candida rugosa Lipase | Racemic 4-hydroxy compounds | - | Good e.r. (96:4) in hydrolysis | mdpi.com |

| Novozym 435 (Immobilized CALB) | Racemic 1-phenylethanol | Vinyl Acetate | >99% for (S)-alcohol | nih.gov |

Asymmetric Catalysis in Bromoethyl Moiety Formation

Asymmetric catalysis offers a direct route to the chiral bromoethyl moiety without requiring the resolution of a racemic mixture. Asymmetric hydrogenation is a prominent technique, where a prochiral unsaturated precursor is hydrogenated using a chiral metal catalyst to produce a single enantiomer. ajchem-b.comwikipedia.org

For the synthesis of the chiral center in this compound, a potential precursor would be a (1-bromo-vinyl) 3-methylbutanoate. The asymmetric hydrogenation of the carbon-carbon double bond would be catalyzed by transition metal complexes containing chiral ligands. ajchem-b.com Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, BridgePhos) have shown exceptional efficacy in the asymmetric hydrogenation of various functionalized alkenes. ajchem-b.comwikipedia.orgrsc.org Research into the chemoselective asymmetric hydrogenation of (1-bromo-1-alkenyl)boronic esters using iridium-P,N complexes has demonstrated that chiral α-bromoalkyl compounds can be obtained with good enantioselectivities (64-73% ee). researchgate.net This strategy could be adapted for the direct formation of the chiral α-bromoester.

Alternative asymmetric strategies include the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs). frontiersin.org These catalysts can activate electrophiles and control the stereochemical outcome of nucleophilic additions, providing another potential pathway for the enantioselective formation of the C-Br bond or subsequent transformations. frontiersin.orgnih.gov

Exploration of Novel Reagents and Catalytic Systems in Synthesis

The development of novel reagents and catalysts is crucial for advancing the synthesis of halogenated esters, improving yields, and expanding functional group tolerance.

Metal-Mediated Transformations for Halogenated Esters

Transition metal catalysis provides powerful tools for the synthesis and functionalization of α-haloesters. The palladium-catalyzed cross-coupling of α-bromocarbonyl compounds with various partners is a well-established method for C-C bond formation. nih.govrsc.org For instance, the α-arylation of esters can be achieved by coupling zinc enolates of esters with aryl bromides, catalyzed by palladium complexes bearing specialized phosphine ligands like Q-phos. berkeley.edu This suggests that this compound could serve as a substrate for introducing aryl groups at the α-position.

The Reformatsky reaction is a classic method that uses metallic zinc to generate an organozinc reagent (a Reformatsky enolate) from an α-haloester. wikipedia.org This enolate then adds to aldehydes or ketones to form β-hydroxy esters. This reaction is notable for its tolerance of the ester group, which is less reactive towards the organozinc reagent compared to more reactive organometallics like Grignard reagents. wikipedia.org Modern variations of this reaction utilize other metals like indium or employ cooperative dual-metal catalysis under photoirradiation to achieve transformations under milder conditions. researchgate.net

Table 2: Selected Palladium Catalysts for α-Haloester Functionalization

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / dppe | Coupling with allylic alcohols | Ethyl bromoacetate | Forms aryl 1,5-dicarbonyls via a radical-mediated pathway | rsc.org |

| {[P(t-Bu)₃]PdBr}₂ | α-Arylation of esters | Bromoacetate zinc enolate | Highly reactive catalyst for coupling with aryl bromides | berkeley.edu |

| Pd(PPh₃)₄ / K₃PO₄ | Intramolecular α-arylation | β-amino ester with aryl iodide | Forms tetrahydroisoquinoline ring in high yield | mdpi.com |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura coupling | Bromothiophene esters | Effective for coupling with boronic acids | mdpi.com |

Applications of Substituted Halomethyl Reagents

The synthesis of this compound can be approached through the use of various halogenating and esterifying reagents. A direct method involves the esterification of 3-methylbutanoic acid with a 1-bromoethanol equivalent or, conversely, the reaction of isovaleryl bromide with an acetaldehyde equivalent followed by bromination. chemsrc.com

The use of substituted halomethyl reagents is a versatile strategy. For example, the reaction of an acid chloride, such as isovaleryl bromide, with acetaldehyde could form an intermediate that is subsequently brominated. chemsrc.com Alternatively, α-haloesters themselves, such as ethyl bromoacetate, are fundamental building blocks. Their reactions with organometallic reagents are central to methods like the Reformatsky reaction and palladium-catalyzed couplings. nih.govwikipedia.org The development of novel reagents, like substituted methylformyl reagents, provides new ways to modify compounds and introduce specific physicochemical properties. These reagents can be synthesized from precursors like paraformaldehyde and acid chlorides in the presence of a Lewis acid. mdpi.com Such principles could be applied to create tailored reagents for the efficient synthesis of complex halogenated esters.

Mechanistic Investigations and Reaction Pathways of 1 Bromoethyl 3 Methylbutanoate

Nucleophilic Substitution Reactions at the 1-Bromoethyl Center

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For a secondary alkyl halide like 1-Bromoethyl 3-methylbutanoate, both unimolecular (SN1) and bimolecular (SN2) pathways are possible and often compete with each other.

The competition between SN1 and SN2 mechanisms is governed by the kinetics of the reaction, which are in turn affected by the stability of the intermediates and transition states.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pubmasterorganicchemistry.com

Rate Law: Rate = k[this compound][Nucleophile] masterorganicchemistry.com

This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state involves a partially formed bond between the carbon and the nucleophile and a partially broken bond between the carbon and the bromine.

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. chemistrysteps.compharmaguideline.com

Rate Law: Rate = k[this compound] youtube.com

This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation. youtube.com The secondary carbocation formed from this compound is relatively stable, making the SN1 pathway plausible under appropriate conditions.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, it can undergo both, but is subject to steric hindrance for SN2 and forms a moderately stable secondary carbocation for SN1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is a key determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate, while aprotic solvents do not hinder the nucleophile. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, facilitating both pathways. |

The stereochemistry of the product provides significant insight into the dominant reaction mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack". pharmaguideline.com This concerted mechanism results in an inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. nih.govlibretexts.orgyoutube.comlibretexts.org If the starting material is a single enantiomer, the product will be a single, inverted enantiomer. youtube.compearson.com

In contrast, the SN1 mechanism involves a planar, sp²-hybridized carbocation intermediate. chemistrysteps.comyoutube.com The nucleophile can attack this planar intermediate from either face with roughly equal probability. libretexts.org This leads to the formation of a nearly equal mixture of both enantiomers, a process known as racemization . libretexts.org Therefore, an SN1 reaction at a chiral center typically results in a racemic or nearly racemic product. libretexts.orgpearson.com

Table 2: Predicted Stereochemical Outcome for Reactions of Chiral this compound

| Reaction Pathway | Stereochemical Result | Mechanism |

| SN2 | Inversion of configuration | Backside attack on the electrophilic carbon. |

| SN1 | Racemization (mixture of inversion and retention) | Nucleophilic attack on the planar carbocation intermediate. |

The structure of this compound does not lend itself to common intramolecular cyclization reactions under typical nucleophilic substitution conditions. The ester group is generally unreactive as an internal nucleophile in this context.

Carbocation rearrangements are a possibility in SN1 reactions if a more stable carbocation can be formed. chemistrysteps.com In the case of the 1-bromoethyl cation intermediate, a hydride shift from the adjacent methyl group would lead to an isomeric secondary carbocation, offering no energetic advantage. Therefore, significant rearrangement pathways are not anticipated for this specific compound under SN1 conditions.

Elimination Reactions Leading to Unsaturated Esters

In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form an unsaturated ester. pharmaguideline.comyoutube.com Similar to substitution, elimination can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. pharmaguideline.comdalalinstitute.com The rate of an E2 reaction depends on the concentration of both the substrate and the base.

Rate Law: Rate = k[this compound][Base]

This pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that competes with the SN1 reaction. libretexts.org It proceeds through the same carbocation intermediate as the SN1 pathway. pharmaguideline.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. pharmaguideline.com The rate is dependent only on the substrate concentration.

Rate Law: Rate = k[this compound]

This pathway is favored under conditions that also favor SN1 reactions, such as with weak bases and polar protic solvents. libretexts.org

Table 3: Comparison of E1 and E2 Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First-order | Second-order |

| Base Strength | Weak base required | Strong base favored |

| Solvent | Good ionizing (polar protic) solvents | A wide range of solvents can be used |

| Intermediate | Carbocation | None (concerted) |

| Competition | Competes with SN1 | Competes with SN2 |

Since this compound has only one type of beta-hydrogen (on the methyl group), there is only one possible constitutional isomer that can be formed upon elimination: ethylidene 3-methylbutanoate. Therefore, regioselectivity is not a factor in this specific case.

Stereoselectivity , however, can be relevant in E2 reactions, which generally favor the formation of the more stable (trans or E) alkene. youtube.comstudy.com In the case of the elimination product of this compound, the resulting alkene, ethylidene 3-methylbutanoate, does not exhibit E/Z isomerism. Thus, stereoselectivity in the context of alkene geometry is not applicable here.

Radical Transformations and Oxidative Processes Involving the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is a key site for reactivity, particularly under conditions that favor radical intermediates or oxidative processes. The presence of the bromine atom, an effective leaving group and a site susceptible to single-electron transfer, dictates many of the compound's transformation pathways.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a fundamental mechanism for initiating radical reactions involving alkyl halides like this compound. In an SET process, a single electron is transferred from a donor species (such as a metal or a photoredox catalyst) to an acceptor molecule. For an α-bromo ester, the C-Br bond is the typical acceptor site.

The process can be generalized in two key steps:

Electron Transfer: The α-bromo ester receives an electron to form a radical anion intermediate.

Fragmentation: This intermediate is transient and rapidly undergoes dissociative electron transfer, cleaving the weak C-Br bond to release a bromide anion (Br⁻) and generate a carbon-centered radical.

This carbon radical, centered on the α-carbon of the ethyl group, is a highly reactive intermediate. It can subsequently participate in a variety of bond-forming reactions, such as hydrogen atom abstraction from a donor molecule or addition to a double bond, propagating a radical chain reaction. libretexts.orglibretexts.org Reagents like tributyltin hydride (Bu₃SnH) are classic examples of hydrogen atom donors that can react with the generated carbon radical in a propagation step. libretexts.org

The initiation of such radical chain reactions often requires an initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition generates radicals that can start the chain process. libretexts.orglumenlearning.com

Oxidation of the Ester Moiety or Alkyl Chains

While radical reactions at the C-Br bond are prominent, the ester moiety and its associated alkyl chains can also undergo oxidation under specific conditions. The term α-oxidation refers to the oxidation of the carbon atom adjacent to the carbonyl group. This process can be initiated by deprotonation at the α-carbon, followed by reaction with an oxidant like molecular oxygen. thieme-connect.de The resulting intermediate can then be converted into an α-hydroxy or α-keto ester derivative.

However, for a molecule like this compound, the C-Br bond is significantly more susceptible to radical cleavage than the C-H bonds of the alkyl chains are to oxidation. Oxidation of the ester can also refer to the conversion of the alcohol portion (the 1-bromoethyl group) or the carboxylic acid portion (the 3-methylbutanoate group). For example, primary alcohols can be oxidized to carboxylic acids and secondary alcohols to ketones using various oxidizing agents, including those based on chromium or ruthenium. While not directly applicable to the bromo-substituted alcohol part without side reactions, this highlights the general reactivity of ester components. In biological systems, alpha-oxidation is a metabolic pathway for breaking down certain fatty acids by removing a single carbon from the carboxyl end. wikipedia.org

Hydrolysis and Transesterification Reaction Kinetics

Hydrolysis and transesterification are fundamental reactions of esters, involving the cleavage of the acyl-oxygen bond. The kinetics and mechanisms of these reactions for this compound are influenced by the catalyst used (acid, base, or enzyme) and the reaction conditions.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) and water, this compound can be hydrolyzed back to 3-methylbutanoic acid and 1-bromoethanol (B8688067). This reaction is reversible, and the position of the equilibrium can be shifted by using a large excess of water. youtube.com

The reaction typically proceeds through the A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the 1-bromoethoxy group, converting it into a better leaving group (-OHR⁺).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 1-bromoethanol as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 3-methylbutanoic acid and regenerate the acid catalyst. youtube.com

The kinetics of acid-catalyzed hydrolysis for esters are typically first-order with respect to both the ester and the acid catalyst. youtube.com The rate is influenced by the electronic and steric nature of the substituents. For haloesters, the presence of the halogen can affect the reaction rate. ias.ac.in

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Related Chloro-Substituted Esters The following table presents kinetic data for analogous chloro-substituted esters to illustrate the principles of hydrolysis kinetics, as specific data for this compound is not available.

| Ester | Rate Constant (k_H) | Conditions |

| Monochloroacetate | Varies with chloro-substitution pattern | Aqueous acetone, constant ionic strength |

| Ethyl Trichloroacetate | Primarily A-B_AC3 mechanism | Aqueous solutions |

Data sourced from studies on chloro-substituted alkyl acetates. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, involves the reaction of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. chemrxiv.org

This reaction follows the B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the 1-bromoethoxide ion (⁻OCH(Br)CH₃) as the leaving group.

The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate is sensitive to steric hindrance around the carbonyl group and the electronic effects of substituents. chemrxiv.org

Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters This table shows rate constants for different synthetic esters to provide context for the kinetics of base-catalyzed hydrolysis.

| Ester | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | (9.85 ± 0.15) × 10⁻³ | Room Temp (20-21) |

| Butylparaben (BP) | (1.24 ± 0.03) × 10⁻⁴ | Room Temp (20-21) |

| Bis(2-ethylhexyl) adipate (DEHA) | (4.86 ± 0.11) × 10⁻⁴ | Room Temp (20-21) |

| Butyl benzyl phthalate (BBzP) | (5.95 ± 0.08) × 10⁻² | Room Temp (20-21) |

Data sourced from a kinetic study of synthetic organic esters. chemrxiv.org

Lipase-Catalyzed Transesterification for Derivatization

Enzymes, particularly lipases, are effective catalysts for the transesterification of esters under mild conditions. Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is highly valuable for the derivatization of this compound, allowing for the synthesis of a variety of other 3-methylbutanoate esters.

The general mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi kinetic model: mdpi.com

Acylation (Formation of Acyl-Enzyme Complex): The ester (this compound) binds to the active site of the lipase (B570770). The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the 1-bromoethanol and forming an acyl-enzyme complex. mdpi.com

Deacylation (Nucleophilic Attack by Alcohol): A new alcohol molecule (R'-OH) enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex. This forms another tetrahedral intermediate.

Release of New Ester: The second intermediate collapses, breaking the bond between the acyl group and the enzyme. This releases the new ester (R' 3-methylbutanoate) and regenerates the free enzyme, which can then begin another catalytic cycle. mdpi.com

Lipases can be used in non-aqueous organic solvents to shift the reaction equilibrium from hydrolysis towards synthesis. mdpi.com The choice of lipase (e.g., from Candida antarctica or Candida rugosa) and the reaction solvent can influence the reaction rate and selectivity. nih.gov This enzymatic approach allows for the synthesis of novel ester derivatives under environmentally benign conditions.

Advanced Spectroscopic and Analytical Characterization of 1 Bromoethyl 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for the initial structural assessment of 1-Bromoethyl 3-methylbutanoate. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms within the molecule.

In the ¹H NMR spectrum, the protons of the bromoethyl group are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the adjacent electronegative bromine and oxygen atoms. The protons of the 3-methylbutanoate moiety will appear at characteristic chemical shifts for an isobutyl group attached to a carbonyl carbon.

Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the bromine atom will be significantly downfield. The carbonyl carbon of the ester group will also exhibit a characteristic downfield chemical shift. oregonstate.educompoundchem.com The remaining carbon atoms of the ethyl and 3-methylbutanoate groups will have distinct signals based on their position relative to the electron-withdrawing groups. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Bromoethyl Group | ||

| CH-Br | 6.5 - 6.8 (quartet) | 60 - 65 |

| CH₃ | 2.0 - 2.2 (doublet) | 20 - 25 |

| 3-Methylbutanoate Group | ||

| C=O | - | 170 - 175 |

| CH₂ | 2.2 - 2.4 (doublet) | 40 - 45 |

| CH | 2.0 - 2.2 (multiplet) | 25 - 30 |

| (CH₃)₂ | 0.9 - 1.0 (doublet) | 20 - 25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a key correlation would be observed between the methine proton of the bromoethyl group and the protons of its adjacent methyl group. Similarly, correlations would be seen between the protons of the 3-methylbutanoate backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbon resonances based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for establishing the connectivity across heteroatoms and quaternary carbons. For instance, a key HMBC correlation would be observed between the methine proton of the bromoethyl group and the carbonyl carbon of the 3-methylbutanoate group, confirming the ester linkage.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Observation |

| COSY | ¹H (CH-Br) ↔ ¹H (CH₃ of ethyl) | Cross-peak indicating J-coupling. |

| ¹H (CH₂) ↔ ¹H (CH of isobutyl) | Cross-peak indicating J-coupling. | |

| ¹H (CH) ↔ ¹H ((CH₃)₂ of isobutyl) | Cross-peak indicating J-coupling. | |

| HSQC | ¹H (CH-Br) ↔ ¹³C (CH-Br) | Direct one-bond correlation. |

| ¹H (CH₃ of ethyl) ↔ ¹³C (CH₃ of ethyl) | Direct one-bond correlation. | |

| ¹H (CH₂) ↔ ¹³C (CH₂) | Direct one-bond correlation. | |

| ¹H (CH) ↔ ¹³C (CH) | Direct one-bond correlation. | |

| ¹H ((CH₃)₂) ↔ ¹³C ((CH₃)₂) | Direct one-bond correlation. | |

| HMBC | ¹H (CH-Br) ↔ ¹³C (C=O) | Key correlation confirming the ester linkage (three-bond correlation). |

| ¹H (CH₂) ↔ ¹³C (C=O) | Two-bond correlation within the butanoate moiety. | |

| ¹H ((CH₃)₂) ↔ ¹³C (CH) | Two-bond correlation within the isobutyl group. |

Since this compound possesses a chiral center at the carbon atom bonded to the bromine, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral shift reagents can be utilized in NMR spectroscopy. tcichemicals.com These reagents, often lanthanide complexes, are themselves chiral and can form diastereomeric complexes with the enantiomers of the analyte. harvard.edu This interaction leads to a separation of the NMR signals for the two enantiomers, allowing for their individual integration and the calculation of the enantiomeric excess. libretexts.orgmit.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. measurlabs.comlibretexts.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. nih.govchemrxiv.org For this compound (C₇H₁₃BrO₂), HRMS would be able to confirm this specific elemental composition from a list of possibilities.

Calculated Exact Mass for this compound (C₇H₁₃BrO₂)

| Isotope | Exact Mass (Da) |

| C₇H₁₃⁷⁹BrO₂ | 208.0099 |

| C₇H₁₃⁸¹BrO₂ | 210.0078 |

The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da.

The way a molecule breaks apart upon ionization provides valuable structural information. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), produce distinct fragmentation patterns.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. semanticscholar.org Common fragmentation pathways for this compound under EI would include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and cleavage of the ester linkage. youtube.com The loss of the bromine radical is a very common fragmentation pathway for alkyl halides. youtube.com

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in less fragmentation and often preserves the molecular ion, usually as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. researchgate.netrsc.orgnih.gov Fragmentation in ESI-MS is often induced by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation of the protonated molecule would likely involve the loss of neutral molecules such as isovaleric acid or bromoethanol.

Plausible Mass Fragments for this compound

| Ionization | Plausible Fragment | m/z (for ⁷⁹Br) |

| EI | [CH₃CHBr]⁺• | 108 |

| [CH₃CH₂OCO]⁺ | 73 | |

| [CH(CH₃)₂CH₂CO]⁺ | 85 | |

| [M - Br]⁺ | 129 | |

| ESI-MS/MS of [M+H]⁺ | [M+H - CH(CH₃)₂CH₂COOH]⁺ | 109 |

| [M+H - CH₃CHBrOH]⁺ | 87 |

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the compound from impurities and the resolution of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile compounds. jmchemsci.com In the context of this compound, GC-MS serves to assess its purity and confirm its identity by providing a unique fragmentation pattern. nih.gov The gas chromatography component separates the compound from any volatile impurities based on differences in boiling points and interactions with the stationary phase of the GC column. jmaterenvironsci.com

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. Analysis of these fragments allows for the elucidation of the compound's structure. For this compound, characteristic fragments would arise from the cleavage of the ester bond and the loss of the bromine atom.

Key GC-MS Parameters and Expected Fragmentation:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically effective for separating esters. chromforum.org

Carrier Gas: Helium is commonly used as the carrier gas. jmaterenvironsci.com

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

The mass spectrum would be interpreted by identifying the molecular ion peak (if present) and major fragment ions.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Ratio | Predicted Fragment Ion | Description |

| 209/211 | [C₆H₁₁BrO₂]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |

| 129 | [C₆H₁₁O₂]⁺ | Loss of bromine radical (•Br) |

| 101 | [CH₃CH(CH₃)CH₂CO]⁺ (Isovaleryl cation) | Cleavage of the ester C-O bond |

| 85 | [CH₃CH(CH₃)CH₂C=O]⁺ | Loss of an oxygen atom from the isovalerate group |

| 57 | [C₄H₉]⁺ (Butyl cation) | Fragmentation of the isovalerate alkyl chain |

This table presents predicted data based on the general fragmentation patterns of esters and halogenated compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of compounds. nih.gov For chiral molecules like this compound, which possesses a stereocenter at the carbon atom bonded to the bromine, chiral HPLC is essential for separating its enantiomers. csfarmacie.cz The separation of stereoisomers is critical in many fields, particularly pharmaceuticals, where different enantiomers can exhibit varied biological activities. mdpi.com

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment within the column, leading to differential interactions with the two enantiomers. chiralpedia.com This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. mdpi.comhplc.eu

The choice of mobile phase is crucial and depends on the nature of the CSP and the analyte. Normal-phase HPLC, using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol), is frequently employed for chiral separations on polysaccharide-based CSPs. researchgate.net Reversed-phase conditions can also be applied. researchgate.net

In cases where direct chiral separation is challenging, an indirect approach can be used. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

Table 2: Typical HPLC Conditions for Chiral Separation of Ester Enantiomers

| Parameter | Condition | Purpose |

| Column (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides a chiral environment for differential interaction with enantiomers. hplc.eu |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol mixtures (e.g., 90:10 v/v) | Elutes the compounds through the column; composition is optimized for resolution. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences peak shape. |

| Detection | UV detector (at a wavelength where the analyte absorbs, e.g., ~210 nm) | Monitors the column effluent and detects the separated enantiomers. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention times and selectivity. |

This table outlines common starting conditions for method development in chiral HPLC.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uhcl.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (expressed as wavenumber, cm⁻¹), revealing the characteristic vibrational frequencies of the molecule's functional groups. uhcl.edu

For this compound, IR spectroscopy can confirm the presence of the key ester and alkyl bromide functionalities. The most prominent absorption band for an ester is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. wpmucdn.compressbooks.pub The C-O stretching vibrations of the ester group also produce strong bands. The C-Br bond stretch is generally weaker and appears in the fingerprint region of the spectrum, at lower wavenumbers. pressbooks.pubdocbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850-3000 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1735-1750 | Strong |

| Ester C-O (acyl-oxygen) | Stretch | 1150-1250 | Strong |

| Ester C-O (alkyl-oxygen) | Stretch | 1000-1100 | Strong |

| Alkyl Bromide (C-Br) | Stretch | 500-600 | Medium-Weak |

This table is based on established correlation charts for IR spectroscopy. wpmucdn.compressbooks.pub

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational research available for the chemical compound this compound. Despite extensive searches for scholarly articles and data pertaining to its electronic structure, reaction mechanisms, and conformational dynamics, no specific studies were identified that would allow for a detailed analysis as outlined.

The requested article was to be structured around in-depth computational and theoretical studies, including quantum chemical calculations, elucidation of reaction mechanisms, and molecular dynamics simulations. However, the absence of published research on this compound in these areas makes it impossible to provide a scientifically accurate and informative article that adheres to the specified requirements.

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic level. Techniques such as Density Functional Theory (DFT) and ab initio methods provide valuable insights into the electronic structure and bonding of a compound. Similarly, computational studies are instrumental in mapping reaction pathways, characterizing transition states, and predicting kinetic parameters. Molecular dynamics simulations further allow for the exploration of a molecule's conformational landscape.

Unfortunately, it appears that this compound has not been the subject of such detailed computational investigations in the publicly accessible scientific domain. Therefore, the specific data and research findings required to populate the sections on its quantum chemical calculations, reaction mechanisms, and conformational analysis are not available.

Without any foundational research to draw upon, the generation of a thorough and factual article on the computational and theoretical studies of this compound is not feasible at this time.

Computational and Theoretical Studies on 1 Bromoethyl 3 Methylbutanoate

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Mapping

The reactivity of 1-bromoethyl 3-methylbutanoate, particularly in nucleophilic substitution reactions, can be thoroughly investigated by mapping its potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, the PES provides a landscape of energy changes, revealing the most favorable reaction pathways.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to construct the PES for reactions involving this compound. These calculations would typically model the interaction of the molecule with a nucleophile, mapping the energy changes as the nucleophile approaches and the bromide leaving group departs.

Key features of the PES for nucleophilic substitution reactions of this compound would include:

Reactant and Product Valleys: Regions of low potential energy corresponding to the stable starting materials (this compound and the nucleophile) and the final products.

Transition States: Saddle points on the PES that represent the highest energy barrier along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate.

Intermediates: Local minima on the PES that correspond to transient, relatively stable species formed during the reaction, such as carbocations in an Sₙ1 pathway.

For this compound, two primary nucleophilic substitution mechanisms would be investigated: Sₙ1 and Sₙ2. The PES for each would look distinct:

Sₙ2 Pathway: This would be represented by a single transition state where the nucleophile attacks the carbon atom bonded to the bromine, and the carbon-bromine bond breaks simultaneously. The PES would show a direct path from reactants to products through this transition state.

Sₙ1 Pathway: This pathway would involve the formation of a carbocation intermediate. The PES would show two transition states: one for the departure of the bromide ion to form the carbocation, and a second for the attack of the nucleophile on the carbocation. The carbocation itself would reside in a potential energy well between these two transition states.

The following table illustrates hypothetical relative energies for stationary points on the PES for the reaction of this compound with a generic nucleophile (Nu⁻), as would be calculated using a DFT method (e.g., B3LYP/6-311+G(d,p)).

| Stationary Point | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Sₙ2 Transition State | [Nu---C(H)(CH₃)---Br]⁻ complex | +20.5 |

| Sₙ1 Transition State 1 | Formation of carbocation | +25.0 |

| Carbocation Intermediate | [CH(CH₃)OCO(CH₂)₂CH(CH₃)₂]⁺ + Br⁻ | +15.0 |

| Sₙ1 Transition State 2 | Nucleophilic attack on carbocation | +18.0 |

| Products | Substituted product + Br⁻ | -10.0 |

Stereochemical Influence on Reactivity

This compound possesses a chiral center at the carbon atom bonded to the bromine. This stereocenter has a profound influence on the reactivity and the stereochemical outcome of its reactions. Computational studies are invaluable for elucidating these stereochemical effects.

In an Sₙ2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. Computational modeling of the Sₙ2 transition state would clearly show this "backside attack" geometry. The PES would demonstrate that the pathway for inversion of configuration is significantly lower in energy than the pathway for retention of configuration.

In an Sₙ1 reaction , the departure of the bromide ion leads to the formation of a planar, achiral carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture of the two possible enantiomeric products. Computational studies would model the energetics of nucleophilic attack on both faces of the carbocation, confirming the lack of a significant energy difference and thus predicting racemization.

The steric bulk of the 3-methylbutanoate group can also influence the relative rates of Sₙ1 and Sₙ2 reactions. Computational models can quantify the steric hindrance around the reactive center, which would be expected to disfavor the crowded pentacoordinate transition state of an Sₙ2 reaction, potentially making the Sₙ1 pathway more competitive.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netnih.govnih.gov The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical comparison of predicted and experimental chemical shifts for this compound is presented below. The predicted values would be obtained using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Hypothetical Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C=O | 172.5 | 172.1 | - | - |

| CH-Br | 45.8 | 45.2 | 6.50 (q) | 6.45 (q) |

| CH₂ (ester) | 43.1 | 42.8 | 2.25 (d) | 2.20 (d) |

| CH (isobutyl) | 25.9 | 25.5 | 2.10 (m) | 2.05 (m) |

| CH₃ (ethyl) | 21.5 | 21.1 | 1.85 (d) | 1.80 (d) |

| CH₃ (isobutyl) | 22.4 | 22.0 | 0.95 (d) | 0.92 (d) |

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum. nih.govaip.orgresearchgate.netspectroscopyonline.com After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum.

Key predicted vibrational frequencies for this compound would include:

C=O stretch: A strong absorption band characteristic of the ester group.

C-O stretch: Another strong band associated with the ester functionality.

C-Br stretch: A weaker absorption in the fingerprint region.

C-H stretches and bends: Corresponding to the various alkyl C-H bonds in the molecule.

The following table shows a hypothetical comparison of calculated and experimental IR frequencies. The calculated frequencies are often systematically higher than the experimental values and are therefore typically scaled by an empirical factor (e.g., 0.96-0.98 for DFT calculations) to improve agreement with experiment.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H stretch (sp³) | 3050-3150 | 2928-3024 | 2900-3000 | Medium-Strong |

| C=O stretch (ester) | 1780 | 1709 | 1735-1750 | Strong |

| C-O stretch (ester) | 1250 | 1200 | 1150-1250 | Strong |

| C-Br stretch | 680 | 653 | 600-680 | Medium |

By correlating these predicted spectroscopic properties with experimental data, computational studies can provide a high degree of confidence in the structural assignment and characterization of this compound.

Applications of 1 Bromoethyl 3 Methylbutanoate As a Synthetic Intermediate

Role in the Elaboration of Complex Organic Molecules

The presence of a bromine atom on the carbon adjacent to the ester oxygen makes 1-bromoethyl 3-methylbutanoate an effective alkylating agent. nih.govnih.govoncohemakey.com In this role, the molecule can introduce the 1-(3-methylbutanoyloxy)ethyl moiety onto various nucleophilic substrates. This process is fundamental to the elaboration of simple starting materials into more complex molecular frameworks. The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophile attacks the carbon bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This capability is crucial for systematically building molecular complexity.

While specific applications of this compound in the total synthesis of natural products are not extensively documented, the utility of α-halo-α,β-unsaturated esters and related α-haloesters as intermediates is well-established. nih.govresearchgate.net These types of compounds are valued as building blocks because they provide a reactive handle for carbon-carbon bond formation and other functional group interconversions. Functionalized esters are frequently employed to introduce specific carbon chains and oxygenated functionalities that are integral to the core structure of many complex natural products. The isovalerate portion of the molecule is itself a common structural motif in various natural products, particularly in the realm of terpenoids and lipids.

In medicinal chemistry, α-haloesters serve as important precursors for the synthesis of pharmaceutically active compounds. A close analog, 1-bromoethyl acetate (B1210297), is utilized in the modification of antibiotics, highlighting the role of this functional group in the synthesis of drug derivatives. pharmaffiliates.com By analogy, this compound can be employed to introduce the isovalerate ester group into a target molecule. This is particularly relevant for the creation of prodrugs, where a lipophilic ester group is attached to a drug molecule to improve its absorption and bioavailability. Once inside the body, the ester is cleaved by metabolic enzymes to release the active drug. The function of this compound as an alkylating agent makes it a valuable tool for synthesizing these and other modified therapeutic agents. nih.govgoogle.com

Derivatization to Advanced Ester and Carboxylic Acid Compounds

The 1-bromoethyl ester group can be viewed as a reactive protecting group for the carboxylic acid, 3-methylbutanoic acid. This allows for the transformation of the ester into other functionalities under conditions that might not be compatible with a free carboxylic acid.

Transesterification: this compound can be converted into different esters through a process called transesterification. libretexts.org In this reaction, treatment with an alcohol in the presence of an acid or base catalyst results in the exchange of the 1-bromoethanol (B8688067) portion for the new alcohol, yielding a different 3-methylbutanoate ester. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. masterorganicchemistry.comyoutube.com This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. stackexchange.comresearchgate.net This is followed by the elimination of 1-bromoethanol as a leaving group, resulting in the formation of the corresponding 3-methylbutanamide. This provides a direct route to amides from the ester precursor.

Hydrolysis to Carboxylic Acids: The ester can be readily hydrolyzed to yield the parent carboxylic acid, 3-methylbutanoic acid. researchgate.netacsgcipr.orgorganic-chemistry.org This deprotection can be achieved under either acidic or basic conditions. slideshare.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to 3-methylbutanoic acid and 1-bromoethanol.

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, also cleaves the ester. libretexts.org This process initially forms the carboxylate salt (sodium 3-methylbutanoate), which is then protonated to give the free carboxylic acid.

Conversion to Anhydrides: While direct conversion is not a standard procedure, the compound can be used to generate carboxylic anhydrides in a two-step process. First, the ester is hydrolyzed to 3-methylbutanoic acid as described above. The resulting carboxylic acid (or its carboxylate salt) can then be reacted with an activated form of the same acid, such as 3-methylbutanoyl chloride (isovaleryl chloride), to form 3-methylbutanoic anhydride.

Utilization in Heterocyclic Compound Synthesis

The bifunctional nature of this compound—possessing both an electrophilic alkyl bromide and an ester group—makes it a potential substrate for the synthesis of heterocyclic compounds. mdpi.comnih.govsemanticscholar.org α-Haloesters are known to be valuable starting materials in cyclization reactions.

A plausible synthetic strategy involves reacting this compound with a molecule containing two different nucleophilic sites. For example, reaction with a dinucleophile such as hydrazine (B178648) (H₂N-NH₂) or hydroxylamine (B1172632) (H₂N-OH) could proceed via initial nucleophilic attack on the ester carbonyl, followed by an intramolecular nucleophilic substitution where the second nucleophilic site displaces the bromide. This type of cyclization reaction would lead to the formation of various five- or six-membered heterocyclic rings, which are core structures in many biologically active molecules. The specific outcome would depend on the nature of the dinucleophile and the reaction conditions employed.

Industrial Chemical Processes and Specialty Chemical Production

This compound, while not extensively documented in publicly available literature for specific large-scale industrial applications, holds significant potential as a versatile synthetic intermediate in the production of various specialty chemicals. Its chemical structure, featuring a reactive bromine atom and an isovalerate ester group, makes it a candidate for use in the synthesis of complex molecules, particularly in the agrochemical and flavor and fragrance industries.

One of the most plausible, though not explicitly confirmed, industrial applications of a compound with the structural attributes of this compound is in the synthesis of pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. The manufacturing of many pyrethroids involves the esterification of a suitable acid with an appropriate alcohol.

A prominent example is the synthesis of fenvalerate (B1672596), a widely used pyrethroid insecticide. The synthesis of fenvalerate involves the esterification of 2-(4-chlorophenyl)-3-methylbutyric acid (a derivative of 3-methylbutanoic acid, also known as isovaleric acid) with α-cyano-3-phenoxybenzyl alcohol. herts.ac.ukgoogle.comnih.govnih.govgoogle.com Industrial processes for fenvalerate production often utilize the acid chloride or acid bromide of 2-(4-chlorophenyl)-3-methylbutyric acid to facilitate this esterification. google.com

Given the structural similarity, this compound could potentially serve as a precursor or an alternative intermediate in the synthesis of fenvalerate or other analogous pyrethroids. The "1-bromoethyl" portion of the molecule can act as a leaving group, enabling the 3-methylbutanoate moiety to be transferred to a target alcohol, such as α-cyano-3-phenoxybenzyl alcohol. This type of reaction is a fundamental transformation in organic synthesis.

The general synthetic approach to fenvalerate is outlined in the table below, illustrating the key reactants involved.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-(4-chlorophenyl)-3-methylbutyryl chloride/bromide | α-cyano-3-phenoxybenzyl alcohol | Fenvalerate | Esterification |

While direct evidence of this compound's use is not available, its structure suggests it could be employed in a similar capacity, potentially offering advantages in terms of reactivity or handling properties compared to the corresponding acid halides.

Furthermore, the isovalerate motif is a common feature in a variety of specialty chemicals, including flavor and fragrance compounds. Many simple esters of isovaleric acid are known for their fruity aromas and are used as food additives. For instance, isoamyl acetate has a characteristic banana flavor, while ethyl isovalerate is used to impart fruity notes. ijsr.net

The industrial production of these flavor esters typically involves the direct esterification of isovaleric acid with the corresponding alcohol. However, more complex flavor and fragrance molecules may require multi-step syntheses where a reactive intermediate like this compound could be employed to introduce the isovalerate group under specific conditions. The reactivity of the bromo-ester could allow for milder reaction conditions compared to traditional esterification, which can be crucial for the synthesis of delicate or heat-sensitive aroma compounds.

The following table lists some common isovalerate esters used in the flavor industry and their characteristic scents, highlighting the importance of the isovalerate structure in this sector.

| Compound Name | Aroma Profile |

| Isoamyl acetate | Banana, pear |

| Ethyl isovalerate | Fruity, apple-like |

| Methyl isovalerate | Fruity, sweet |

| Isobutyl isovalerate | Apple, fruity |

Q & A

Q. How can researchers optimize the synthesis of 1-bromoethyl 3-methylbutanoate to improve yield and purity?

Methodological Answer:

- Catalyst Selection : Use Lewis acids like AlBr₃ or FeCl₃ to enhance bromination efficiency, as seen in analogous syntheses of brominated esters (e.g., bromination of 1-ethyl-2-(trifluoromethyl)benzene) .

- Temperature Control : Maintain reaction temperatures between 0–5°C during bromine addition to minimize side reactions (e.g., elimination or over-bromination).

- Purification Techniques : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity can be verified via GC-MS with >95% purity thresholds .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (δ 1.2–1.5 ppm for methyl groups, δ 4.2–4.5 ppm for the bromoethyl moiety) and ¹³C NMR to confirm ester and bromoethyl functional groups. Compare with databases like PubChem or EPA DSSTox .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 223.0 (C₇H₁₁BrO₂). Fragmentation patterns (e.g., loss of Br⁻) should align with computational predictions .

- IR Spectroscopy : Key peaks at ~1740 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways (e.g., elimination vs. substitution) during the synthesis of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor SN2 substitution, while elevated temperatures promote E2 elimination (e.g., forming alkenes). Kinetic studies under varying conditions are recommended .

- Intermediate Trapping : Use quench experiments with NaHCO₃ to isolate intermediates. For example, detect 3-methylbutanoic acid via LC-MS if hydrolysis occurs .

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C-Br bond stability). Compare with experimental thermal decomposition data .

- Reaction Pathway Simulation : Model bromination transition states to identify rate-limiting steps. Software like Gaussian or ORCA can predict activation energies .

Q. How should researchers resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?

Methodological Answer:

- Cross-Validation : Compare data with standardized references (e.g., NIST Chemistry WebBook) and replicate experiments under identical conditions (solvent, concentration).

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent shift artifacts. For example, δ 4.3 ppm for bromoethyl in CDCl₃ vs. DMSO-d₆ .

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties .

- Spill Management : Neutralize brominated compounds with sodium thiosulfate. Documented procedures from safety data sheets (SDS) should guide emergency protocols .

Applications in Scientific Research

Q. What role does this compound play in pheromone synthesis or agrochemical studies?

Methodological Answer:

- Pheromone Analogues : Serve as a precursor for ester-modified pheromones (e.g., lavandulyl esters). Synthetic routes involve transesterification with alcohols under acidic catalysis .

- Structure-Activity Relationship (SAR) : Modify the bromoethyl group to study its impact on bioactivity. For example, replace Br with Cl to assess electrophilicity in insect attractants .

Q. How do industrial-scale and laboratory-scale synthesis methods for brominated esters differ?

Methodological Answer:

- Batch vs. Continuous Flow : Lab-scale typically uses batch reactors (e.g., round-bottom flasks), while industrial processes employ continuous flow systems for higher throughput and safety .

- Catalyst Recycling : Industrial methods prioritize heterogeneous catalysts (e.g., immobilized AlBr₃) for cost efficiency, unlike lab-scale homogeneous catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.